6-chloro-2-(trifluoromethyl)pyridine-3-sulfonyl chloride
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Overview
Description
6-Chloro-2-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2F3NO2S. It is known for its applications in various fields of research and industry due to its unique chemical properties. The presence of both chloro and trifluoromethyl groups in the pyridine ring enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-(trifluoromethyl)pyridine-3-sulfonyl chloride typically involves the chlorination of 2-(trifluoromethyl)pyridine followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves the continuous addition of reagents and efficient removal of by-products to optimize the reaction .
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: While the compound is relatively stable, it can undergo oxidation reactions under specific conditions, leading to the formation of sulfonic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are used under basic conditions to facilitate the substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
6-Chloro-2-(trifluoromethyl)pyridine-3-sulfonyl chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of inhibitors for biological targets, such as enzymes and receptors.
Medicine: It is involved in the synthesis of potential drug candidates for the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various synthetic applications to modify biological molecules or create new compounds with desired properties .
Comparison with Similar Compounds
- 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride
- 6-Bromo-2-(trifluoromethyl)pyridine-3-sulfonyl chloride
- 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
Comparison:
- Reactivity: The presence of different substituents (e.g., methoxy, bromo) can alter the reactivity of the compound. For instance, the methoxy group is an electron-donating group, which can increase the nucleophilicity of the pyridine ring, while the bromo group is an electron-withdrawing group, which can decrease the nucleophilicity .
- Stability: The stability of these compounds can vary based on the nature of the substituents. Electron-withdrawing groups like trifluoromethyl and chloro generally increase the stability of the compound .
- Applications: While all these compounds are used in organic synthesis, their specific applications can differ based on their reactivity and stability. For example, 6-chloro-2-(trifluoromethyl)pyridine-3-sulfonyl chloride is preferred in reactions requiring high electrophilicity .
Properties
CAS No. |
1442432-01-0 |
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Molecular Formula |
C6H2Cl2F3NO2S |
Molecular Weight |
280.1 |
Purity |
95 |
Origin of Product |
United States |
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